molecular formula C32H40O19 B13399779 1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate

Cat. No.: B13399779
M. Wt: 728.6 g/mol
InChI Key: PMVCHAWVCIWVLP-UHFFFAOYSA-N
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Comparison with Similar Compounds

. These compounds share similar structures but differ in their specific biological activities and pharmacological effects:

Parishin C stands out due to its unique combination of neuroprotective, antidepressant, and anti-aging properties, making it a valuable compound for further research and potential therapeutic applications.

Biological Activity

1,3-bis(4-(D-glucopyranosyloxy)benzyl)citrate, also known as parishin B, is a compound derived from the rhizome of Gastrodia elata and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a citrate backbone with two 4-(D-glucopyranosyloxy)benzyl groups attached. The structure can be represented as follows:

C21H28O10\text{C}_{21}\text{H}_{28}\text{O}_{10}

Anticancer Properties

Recent studies highlight the anticancer potential of parishin B. It has been shown to inhibit the proliferation of various cancer cell lines, including colorectal cancer (CRC) cells, with mechanisms involving apoptosis induction. In vitro assays demonstrated that parishin B exhibited cytotoxic effects comparable to established chemotherapeutic agents like 5-fluorouracil (5-FU) while maintaining selectivity towards cancer cells over normal cells .

Table 1: Cytotoxicity of Parishin B Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Ratio (Normal: Cancer)
HCT-116 (CRC)12.52.1
293T (Normal)26.25-

Neuroprotective Effects

Parishin B has also been investigated for its neuroprotective properties. Studies indicate that it may enhance cognitive functions and provide protection against neurodegenerative conditions by modulating oxidative stress and inflammatory pathways .

The biological activity of parishin B is attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antioxidant Activity : Parishin B exhibits free radical scavenging capabilities, which may contribute to its neuroprotective effects.
  • Anti-inflammatory Effects : It modulates inflammatory responses through the inhibition of pro-inflammatory cytokines .

Study on CRC Cells

In a controlled study, parishin B was administered to HCT-116 colorectal cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, demonstrating its potential as an effective anticancer agent .

Neuroprotection in Animal Models

In vivo studies using rodent models have shown that administration of parishin B resulted in improved memory retention and reduced markers of neuroinflammation compared to control groups .

Properties

Molecular Formula

C32H40O19

Molecular Weight

728.6 g/mol

IUPAC Name

2-hydroxy-4-oxo-2-[2-oxo-2-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]ethyl]-4-[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methoxy]butanoic acid

InChI

InChI=1S/C32H40O19/c33-11-19-23(37)25(39)27(41)29(50-19)48-17-5-1-15(2-6-17)13-46-21(35)9-32(45,31(43)44)10-22(36)47-14-16-3-7-18(8-4-16)49-30-28(42)26(40)24(38)20(12-34)51-30/h1-8,19-20,23-30,33-34,37-42,45H,9-14H2,(H,43,44)

InChI Key

PMVCHAWVCIWVLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)CC(CC(=O)OCC2=CC=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)(C(=O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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